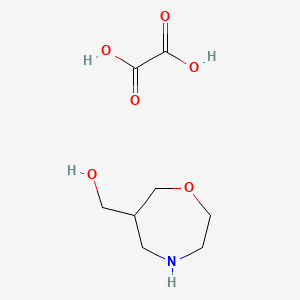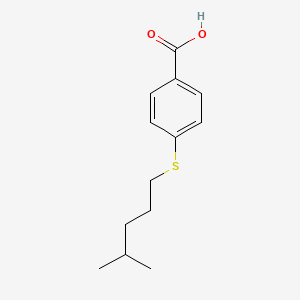![molecular formula C14H20ClN3O4 B13899011 tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate](/img/structure/B13899011.png)
tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a tert-butyl carbamate group, a chloro-substituted phenyl ring, and a methoxy(methylamino)carbamoyl moiety.
Métodos De Preparación
The synthesis of tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 5-chloro-2-nitroaniline with tert-butyl chloroformate to form tert-butyl N-(5-chloro-2-nitrophenyl)carbamate. This intermediate is then reduced to tert-butyl N-(5-chloro-2-aminophenyl)carbamate, which is further reacted with methoxy(methylamino)carbamoyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon .
Análisis De Reacciones Químicas
tert-Butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.
Aplicaciones Científicas De Investigación
tert-Butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming covalent bonds with their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and differentiation .
Comparación Con Compuestos Similares
tert-Butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(5-chloro-2-aminophenyl)carbamate: This compound is an intermediate in the synthesis of the target compound and shares similar structural features.
tert-Butyl N-(5-chloro-2-nitrophenyl)carbamate: Another intermediate in the synthetic route, it differs by the presence of a nitro group instead of the methoxy(methylamino)carbamoyl moiety.
tert-Butyl N-(benzyloxy)carbamate: This compound has a benzyloxy group instead of the chloro-substituted phenyl ring, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C14H20ClN3O4 |
|---|---|
Peso molecular |
329.78 g/mol |
Nombre IUPAC |
tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate |
InChI |
InChI=1S/C14H20ClN3O4/c1-14(2,3)22-13(20)17-11-8-9(15)6-7-10(11)12(19)18(16-4)21-5/h6-8,16H,1-5H3,(H,17,20) |
Clave InChI |
ZUYPUCHHRYAVLV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)N(NC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


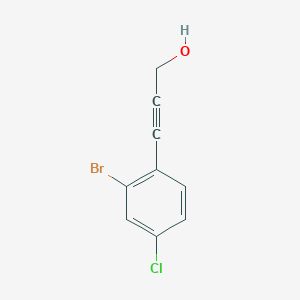
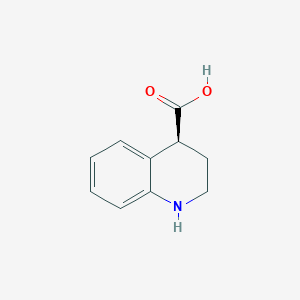

![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13898942.png)
![[1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13898947.png)

![(2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)
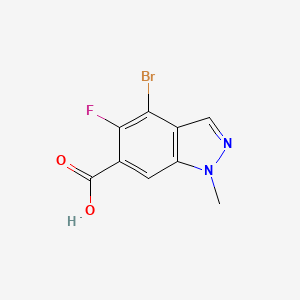



![3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)
